molecular formula C9H9NO4 B1214582 L-dopaquinone CAS No. 4430-97-1

L-dopaquinone

Cat. No. B1214582
CAS RN: 4430-97-1
M. Wt: 195.17 g/mol
InChI Key: AHMIDUVKSGCHAU-UHFFFAOYSA-N
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Description

L-dopaquinone, also known as o-dopaquinone, is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and a precursor of melanin . The biosynthesis of melanin occurs in melanocytes, where tyrosine is converted into DOPA and then dopaquinone, which goes on to be formed into pheomelanin or eumelanin .


Synthesis Analysis

Most of the L-dopa isolated is either synthesized chemically or from natural sources . The biosynthesis of melanin occurs in melanocytes, where tyrosine is converted into DOPA and then dopaquinone . An experimental and theoretical investigation about the oxidation process of L-dopa was able to provide the optimal conditions of an efficient analytical method for simultaneous quantification of L-dopa and C-dopa in pharmaceutical preparations .


Molecular Structure Analysis

L-dopaquinone is an L-phenylalanine derivative in which the phenyl group of L-phenylalanine is replaced by a 3,4-dioxocyclohexa-1,5-dien-1-yl group .


Chemical Reactions Analysis

Dopaquinone is highly reactive and plays pivotal roles in the chemical control of melanogenesis . In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization to form cyclodopa, which is then rapidly oxidized by a redox reaction with dopaquinone to give dopachrome (and dopa) .


Physical And Chemical Properties Analysis

L-dopaquinone has a chemical formula of C9H9NO4 and a molar mass of 195.174 g·mol−1 .

Scientific Research Applications

Neuroscience

L-dopaquinone plays a crucial role in neuroscience research, particularly in the study of Parkinson’s disease (PD). It is a key intermediate in the biosynthesis of melanin and neuromelanin, which are pigments found in the human brain. Neuromelanin, in particular, is abundant in the substantia nigra, a brain region significantly affected in PD . Research into L-dopaquinone’s role in neuromelanin synthesis can provide insights into the pathophysiology of PD and the development of potential treatments.

Biochemistry

In biochemistry , L-dopaquinone is essential for studying enzyme kinetics, specifically the action of tyrosinase. Tyrosinase catalyzes the oxidation of L-dopa to L-dopaquinone, a step critical in melanin synthesis . Understanding this reaction is vital for developing inhibitors that can modulate pigmentation disorders and for biotechnological applications like the production of L-DOPA .

Pharmacology

L-dopaquinone’s significance in pharmacology is linked to its precursor role in the synthesis of L-DOPA, a drug used to treat PD . Research into L-dopaquinone’s pharmacokinetics and its interactions with other biological molecules can lead to improved drug delivery systems and therapeutic strategies for PD and related disorders.

Plant Biology

In plant biology , L-dopaquinone is studied for its presence in certain plant species, particularly those belonging to the Fabaceae family. These plants can synthesize L-DOPA, which is then converted to L-dopaquinone . Research in this area focuses on the extraction and quantification of L-DOPA and its derivatives, which has implications for both medical research and agricultural practices.

Analytical Chemistry

Analytical chemistry: utilizes L-dopaquinone in the development of methods for the detection and quantification of L-DOPA and related compounds. Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are employed to study L-dopaquinone’s properties and behavior under various conditions .

Medical Research

Finally, in medical research , L-dopaquinone is a compound of interest due to its role in the metabolism of melanin synthesis. It is involved in the oxidative stress pathways that can lead to cellular damage, which is relevant to the study of various diseases, including melanoma and neurodegenerative disorders .

Mechanism of Action

Target of Action

L-Dopaquinone is a metabolite of L-DOPA (L-dihydroxyphenylalanine) and a precursor of melanin . Its primary targets are melanocytes, the cells responsible for the production of melanin .

Mode of Action

L-Dopaquinone interacts with its targets, the melanocytes, by being converted into melanin. This conversion process involves a series of biochemical reactions that start with the oxidation of L-tyrosine to L-Dopaquinone .

Biochemical Pathways

The biosynthesis of melanin, which is the primary biochemical pathway affected by L-Dopaquinone, occurs in melanocytes. The process starts with the conversion of tyrosine into DOPA and then Dopaquinone, which goes on to be formed into pheomelanin or eumelanin .

Pharmacokinetics

It’s known that the pharmacokinetics of its precursor, l-dopa, are complex and can lead to variability in the intra-individual motor response .

Result of Action

The primary result of L-Dopaquinone’s action is the production of melanin, a pigment responsible for the color of skin, hair, and eyes . This process is crucial for protecting the skin against harmful UV injury. Excessive generation of melanin can result in extensive aesthetic problems, including melasma, pigmentation of ephelides, and post-inflammatory hyperpigmentation .

Action Environment

The action of L-Dopaquinone, like many biochemical processes, can be influenced by various environmental factors. For instance, the pH level can impact the kinetics of the reaction of L-Dopaquinone with other compounds . Additionally, the organization of the lipid system and interactions of L-Dopaquinone with the biomembrane can also affect its activity .

properties

IUPAC Name

2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMIDUVKSGCHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=O)C=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863397
Record name 3-(3,4-Dioxocyclohexa-1,5-dien-1-yl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4430-97-1
Record name α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopaquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOPAQUINONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P7FHT9NL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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